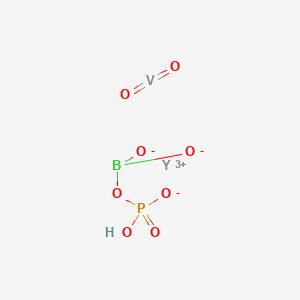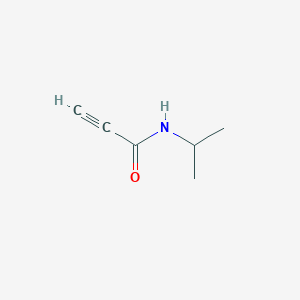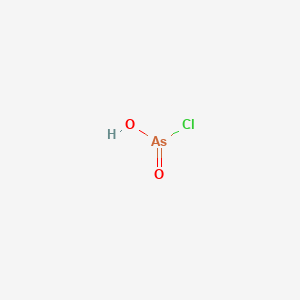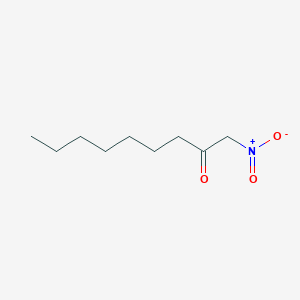
Dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) is a complex compound that integrates elements from different groups of the periodic table
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) involves multiple steps, each requiring specific conditions. The preparation typically starts with the individual synthesis of dioxidoboranyl hydrogen phosphate and dioxovanadium complexes. These are then combined with yttrium(3+) under controlled conditions to form the final compound. The reaction conditions often involve the use of solvents like methanol and require precise temperature control to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis could be employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
Dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under acidic or basic conditions, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions could produce lower oxidation state species .
Applications De Recherche Scientifique
Dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) has several scientific research applications:
Mécanisme D'action
The mechanism of action of dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) involves its interaction with molecular targets and pathways within biological systems. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This inhibition can lead to altered cellular processes and has potential therapeutic implications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxovanadium complexes: These compounds share similar vanadium-based structures and exhibit comparable catalytic properties.
Yttrium complexes: Similar yttrium-based compounds are used in various industrial applications, including materials science and electronics.
Uniqueness
This combination allows for a broader range of reactions and interactions, making it a versatile compound in both research and industrial contexts .
Propriétés
Formule moléculaire |
BHO8PVY |
|---|---|
Poids moléculaire |
310.64 g/mol |
Nom IUPAC |
dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) |
InChI |
InChI=1S/BH2O6P.2O.V.Y/c2-1(3)7-8(4,5)6;;;;/h(H2,4,5,6);;;;/q-2;;;;+3/p-1 |
Clé InChI |
FTSNJAAJHJAYGI-UHFFFAOYSA-M |
SMILES canonique |
B([O-])([O-])OP(=O)(O)[O-].O=[V]=O.[Y+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)



phosphane](/img/structure/B14480369.png)

![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
![N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B14480402.png)

![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
